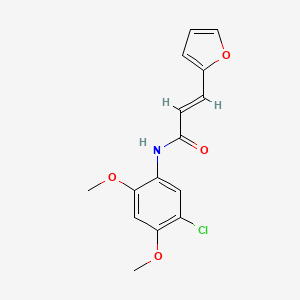
N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is an organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with furan-2-carboxylic acid under specific conditions. The reaction may proceed through the formation of an intermediate, such as an ester or an acid chloride, followed by amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring may be susceptible to oxidation under certain conditions.
Reduction: The compound may undergo reduction reactions, particularly at the carbonyl group.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)propionamide
- N-(5-Chloro-2,4-dimethoxyphenyl)-3-(thiophen-2-yl)acrylamide
- N-(5-Chloro-2,4-dimethoxyphenyl)-3-(pyridin-2-yl)acrylamide
Comparison
Compared to similar compounds, N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide may exhibit unique properties due to the presence of the furan ring, which can influence its reactivity and biological activity
Biological Activity
N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H14ClN1O3
- Molecular Weight : 351.79 g/mol
- CAS Number : 432021-61-9
The presence of the chloro and methoxy groups on the phenyl ring, along with the furan moiety, contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : Many derivatives show inhibition of cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities through disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.8 | Induction of apoptosis |
| HeLa (Cervical) | 8.1 | Cell cycle arrest |
| U2OS (Osteosarcoma) | 0.69 | Inhibition of Hsp90 binding |
These findings suggest that the compound's structural features enhance its efficacy against various cancer types.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 15 |
These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study published in MDPI evaluated various derivatives of acrylamide compounds, revealing that those with furan rings exhibited enhanced antiproliferative effects against MCF-7 and HeLa cells due to increased cellular uptake and interaction with DNA . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of similar compounds indicated that the presence of halogen substituents significantly enhances activity against both gram-positive and gram-negative bacteria . -
Mechanistic Insights :
The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways, including those related to apoptosis and cell survival .
Properties
CAS No. |
853349-21-0 |
|---|---|
Molecular Formula |
C15H14ClNO4 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
(E)-N-(5-chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H14ClNO4/c1-19-13-9-14(20-2)12(8-11(13)16)17-15(18)6-5-10-4-3-7-21-10/h3-9H,1-2H3,(H,17,18)/b6-5+ |
InChI Key |
LELPKOPZITUCLB-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CO2)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC2=CC=CO2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















